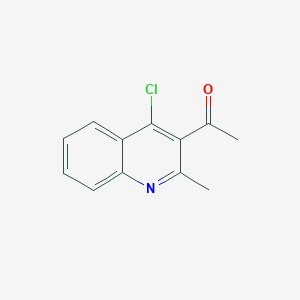

1-(4-Chloro-2-methylquinolin-3-YL)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chloro-2-methylquinolin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGFSEWPELITRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567801 | |

| Record name | 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138770-67-9 | |

| Record name | 1-(4-Chloro-2-methylquinolin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chloro-2-methylquinolin-3-YL)ethanone CAS 138770-67-9

An In-depth Technical Guide to 1-(4-Chloro-2-methylquinolin-3-YL)ethanone (CAS 138770-67-9)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, a pivotal intermediate in synthetic and medicinal chemistry. The document delves into its physicochemical properties, validated synthesis protocols with mechanistic insights, and its versatile applications as a precursor for complex molecular architectures. Emphasis is placed on the strategic importance of the quinoline scaffold and the reactivity of the 4-chloro substituent, which enables a wide array of chemical transformations. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights for professionals engaged in chemical research and drug discovery.

Core Compound Analysis: Strategic Importance and Physicochemical Profile

1-(4-Chloro-2-methylquinolin-3-yl)ethanone, registered under CAS number 138770-67-9, is a solid, crystalline compound that serves as a highly functionalized building block.[][2] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials.[3] The specific substitution pattern of this molecule—a reactive chlorine atom at the C4 position, a methyl group at C2, and an acetyl group at C3—offers multiple points for synthetic elaboration, making it a valuable starting material for creating diverse chemical libraries.[4]

The chloro group at the 4-position is the molecule's primary reactive center. It is highly susceptible to nucleophilic aromatic substitution (SNAr), a characteristic that is central to its utility.[5][6] This allows for the facile introduction of various functionalities, enabling the exploration of structure-activity relationships in drug development programs.

Physicochemical Data

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in experimental design, from selecting appropriate solvents to ensuring safe handling.

Table 1: Physicochemical Properties of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

| Property | Value | Source |

| CAS Number | 138770-67-9 | [] |

| Molecular Formula | C₁₂H₁₀ClNO | [] |

| Molecular Weight | 219.67 g/mol | [] |

| IUPAC Name | 1-(4-chloro-2-methylquinolin-3-yl)ethanone | [] |

| Appearance | Solid (Likely white to off-white powder) | General chemical knowledge |

| Purity | Typically >95% (Commercial) | [] |

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through standard spectroscopic methods. For a Senior Application Scientist, interpreting this data is key to validating the material before its use in a synthetic sequence.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons (a singlet), the acetyl protons (another singlet), and the aromatic protons on the quinoline ring system, with chemical shifts and coupling patterns confirming the substitution pattern.

-

¹³C NMR: The carbon spectrum will display signals for each of the 12 unique carbon atoms, including the characteristic carbonyl carbon of the acetyl group (typically δ > 190 ppm) and the carbons of the heterocyclic and benzene rings.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight, with the mass spectrum showing a molecular ion peak (M+) and a characteristic M+2 peak at approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Infrared (IR) Spectroscopy: A strong absorbance band in the region of 1680-1700 cm⁻¹ would confirm the presence of the ketone (C=O) functional group.

Synthesis and Mechanistic Rationale

The synthesis of 1-(4-chloro-2-methylquinolin-3-yl)ethanone is a well-established process that hinges on the creation of a 4-hydroxyquinoline precursor, followed by a robust chlorination step. This approach ensures high yields and purity, which are critical for downstream applications.

Step 1: Synthesis of 3-acetyl-4-hydroxy-2-methylquinoline (Precursor)

The most common route to the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[7] This thermal cyclization method is highly effective for generating the quinolone scaffold.

-

Protocol:

-

Aniline (or a substituted aniline) is condensed with an appropriate β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate, often under solvent-free conditions or in a high-boiling solvent.

-

The mixture is heated, which promotes an initial condensation to form an enamine intermediate.

-

Further heating induces an intramolecular 6π-electrocyclization, followed by tautomerization, to yield the stable 3-acetyl-4-hydroxy-2-methylquinoline.[7][8][9]

-

-

Causality and Expertise: The choice of a high-temperature, uncatalyzed reaction is deliberate. It leverages thermal energy to overcome the activation barrier for the cyclization step, which is often the rate-limiting part of the sequence. This method is advantageous for its simplicity and scalability, avoiding the need for expensive or sensitive catalysts.

Step 2: Chlorination of the 4-Hydroxy Precursor

The conversion of the 4-hydroxy group to the 4-chloro group is a critical transformation that activates the molecule for subsequent nucleophilic substitution.

-

Protocol:

-

The 3-acetyl-4-hydroxy-2-methylquinoline precursor is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent.

-

The reaction mixture is heated to reflux to drive the reaction to completion.

-

Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice, causing the product to precipitate.

-

The solid product is collected by filtration, washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize residual acid, and then dried.

-

-

Trustworthiness and Self-Validation: This protocol is inherently self-validating. The conversion of the 4-hydroxy tautomer to the 4-chloro derivative is a high-yielding and clean transformation. The significant difference in polarity between the starting material (a polar quinolinone) and the product (a less polar chloroquinoline) allows for easy monitoring by Thin Layer Chromatography (TLC) and straightforward purification, often by simple filtration and washing.

Synthesis Workflow Diagram

The logical flow from readily available starting materials to the final, activated intermediate is a cornerstone of efficient synthetic design.

Caption: Two-step synthesis of the target compound via a 4-hydroxyquinoline intermediate.

Core Applications: A Gateway to Chemical Diversity

The primary value of 1-(4-chloro-2-methylquinolin-3-yl)ethanone lies in its role as a versatile intermediate. The reactivity of the 4-chloro group is the key enabler for generating a multitude of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for attack by nucleophiles. This reaction is the most common application for this class of compounds.[5][6]

-

Experimental Workflow:

-

The 1-(4-chloro-2-methylquinolin-3-yl)ethanone substrate is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

-

A nucleophile (e.g., an amine, thiol, or alcohol) is added, often in slight excess.

-

A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is typically required to neutralize the HCl generated during the reaction.

-

The mixture is heated to drive the substitution. Reaction progress is monitored by TLC or LC-MS.

-

Workup involves partitioning between an organic solvent and water, followed by purification, typically via recrystallization or column chromatography.

-

-

Expertise in Action: The choice of base and solvent is critical. For instance, when using an amine nucleophile, an organic base like triethylamine or DIPEA is preferred to avoid competing reactions. The temperature must be carefully controlled; while heat is needed, excessive temperatures can lead to side reactions and decomposition. This SNAr reaction is the foundation for creating 4-aminoquinoline derivatives, a class of compounds with proven antimalarial and anticancer activity.[3][5]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C, C-N, and C-O bonds. The C-Cl bond in the title compound can participate in several of these powerful transformations.

-

Suzuki Coupling: Reaction with boronic acids (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form 4-aryl-quinolines.[10]

-

Buchwald-Hartwig Amination: An alternative to SNAr for forming C-N bonds, particularly with less nucleophilic amines, using a palladium catalyst and a specialized phosphine ligand.

-

Heck Coupling: Reaction with alkenes to form 4-alkenyl-quinolines.

Logical Relationship Diagram of Applications

This diagram illustrates how the core intermediate serves as a branching point for accessing diverse chemical families.

Caption: Synthetic utility of the target compound as a key intermediate.

Safety and Handling

As a chlorinated organic compound and a reactive intermediate, proper handling is mandatory to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles at all times.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(4-Chloro-2-methylquinolin-3-yl)ethanone is more than just a chemical; it is a strategic tool for innovation in drug discovery and material science. Its well-defined synthesis from accessible precursors and the predictable, high-yield reactivity of its 4-chloro group provide a robust and reliable platform for generating molecular diversity. By understanding the mechanistic principles behind its synthesis and application, researchers can fully leverage its potential to construct novel compounds with tailored biological or material properties. This guide provides the foundational knowledge and practical insights necessary for its effective and safe utilization in any advanced research setting.

References

- Reaction of 4-chloroquinolines with 3-amino-1-propanol, followed by...

- One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl)

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)

- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (URL: )

- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (URL: )

- 1-(4-Chloro-2-methylquinolin-3-YL)ethanone|CAS 138770-67-9. (URL: )

- Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3).

- CAS 138770-67-9 1-(4-Chloro-2-methyl-3-quinolinyl)-ethanone - BOC Sciences. (URL: )

- 1-(4-chloro-2-methylquinolin-3-yl)ethanone - ChemicalBook. (URL: )

- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)

Sources

- 2. 1-(4-CHLORO-2-METHYLQUINOLIN-3-YL)ETHANONE CAS#: 138770-67-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a versatile template for drug design. This technical guide provides a comprehensive examination of the physicochemical properties of a specific derivative, 1-(4-Chloro-2-methylquinolin-3-yl)ethanone.

This document delves into the structural elucidation, key physicochemical parameters, and potential biological relevance of this compound. It is designed to be a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel quinoline-based therapeutic agents. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes information from closely related analogues and established scientific principles to provide a robust predictive and methodological framework.

I. Molecular Structure and Identification

1-(4-Chloro-2-methylquinolin-3-yl)ethanone possesses a quinoline core substituted at the 2, 3, and 4 positions with a methyl group, an acetyl group, and a chlorine atom, respectively.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(4-chloro-2-methylquinolin-3-yl)ethanone[] |

| CAS Number | 138770-67-9[] |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1C(=O)C)Cl |

II. Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key physicochemical parameters for 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, providing predicted values and standardized experimental protocols for their determination.

A. Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

Predicted Melting Point:

This protocol describes the determination of the melting point of a solid organic compound using a capillary melting point apparatus.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]

-

Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is dipped into the sample.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For an accurate measurement, heat the sample at a rate of 1-2°C per minute when approaching the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

B. Solubility

Solubility is a crucial factor influencing a drug's bioavailability. The solubility of quinoline derivatives can be pH-dependent due to the basicity of the quinoline nitrogen.[8]

Predicted Solubility:

1-(4-Chloro-2-methylquinolin-3-yl)ethanone is expected to have low solubility in water and be more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of the chlorine atom and the aromatic system contributes to its lipophilicity.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Add approximately 1-2 mg of the compound to a small vial.

-

Solvent Addition: Add the selected solvent dropwise while vortexing or shaking the vial.

-

Observation: Observe the sample after the addition of a specific volume (e.g., 0.1 mL, 0.5 mL, 1.0 mL) to qualitatively assess solubility (e.g., freely soluble, sparingly soluble, insoluble).

-

Heating: If the compound is insoluble at room temperature, gently warm the mixture to determine if solubility increases with temperature.

C. Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and overall ADME properties.[9][10]

Predicted logP:

Computational methods are often used to predict logP values. Various algorithms exist, and the predicted value can vary depending on the method used. Based on its structure, 1-(4-Chloro-2-methylquinolin-3-yl)ethanone is expected to have a moderately high positive logP value, indicating good lipophilicity. For context, the predicted logP for a similar chloro indolinone derivative was 2.64.[11]

Computational logP prediction is typically based on the fragmentation of the molecule into its constituent atoms or functional groups, with each fragment having a predefined lipophilicity contribution.[12]

Caption: Conceptual workflow for the computational prediction of logP.

D. Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at physiological pH, which in turn affects its solubility, absorption, and receptor binding.[13] Quinolines are weak bases due to the lone pair of electrons on the nitrogen atom.[8]

Predicted pKa:

The pKa of the conjugate acid of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone is expected to be in the acidic range. The electron-withdrawing effects of the chlorine and acetyl groups are likely to decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline. Computational methods can provide an estimate of the pKa.[14][15]

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

III. Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity and purity of a synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1][2][16][17]

Predicted ¹H and ¹³C NMR Spectral Features:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. A singlet for the methyl group at the 2-position (around 2.5-3.0 ppm) and a singlet for the acetyl methyl group (around 2.5-2.8 ppm) are also anticipated. The exact chemical shifts will be influenced by the electronic effects of the chloro and acetyl substituents.[17]

-

¹³C NMR: The spectrum will display signals for all 12 carbon atoms. The carbonyl carbon of the acetyl group is expected to appear downfield (around 190-200 ppm). The carbons attached to the chlorine and nitrogen atoms will also show characteristic chemical shifts.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19][20][21][22]

Predicted FT-IR Spectral Features:

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region may be attributed to the C-Cl stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear below 3000 cm⁻¹.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the dry sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FT-IR spectrometer and acquire the spectrum.

C. Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.[23][24][25]

Predicted Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 219). Due to the presence of the chlorine atom, an isotopic peak at M+2 (m/z 221) with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a monochlorinated compound.[25]

-

Fragmentation Pattern: Common fragmentation pathways for quinolines may involve the loss of the acetyl group or other small neutral molecules.

Caption: A simplified workflow for mass spectrometry analysis.

IV. Synthesis

The synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone would likely proceed through a multi-step sequence, potentially involving the construction of the quinoline ring followed by functional group manipulations. A plausible synthetic route could be adapted from the synthesis of similar quinoline derivatives.[26][27][28] For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved through the chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl₃.[27] A similar strategy could be envisioned for the target molecule.

V. Potential Biological Activity

Quinoline derivatives are known to exhibit a wide range of biological activities.[3][4] Specifically, compounds bearing a 3-acetyl substituent on the quinolinone core have been investigated for their therapeutic potential.[29][30] Based on the broader class of quinoline compounds, 1-(4-Chloro-2-methylquinolin-3-yl)ethanone could potentially exhibit antimicrobial and anticancer properties.[29] The presence of the chlorine atom may enhance its lipophilicity and ability to cross biological membranes. Further biological evaluation is necessary to determine the specific activities and potency of this compound.

VI. Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone. While experimental data for this specific compound is not extensively available, this document has offered a framework for its characterization based on predictive methods and established protocols for analogous compounds. The information presented herein serves as a valuable starting point for researchers interested in the synthesis, characterization, and biological evaluation of this and related quinoline derivatives in the pursuit of novel therapeutic agents.

VII. References

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 81(10), 1514. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. Available at: [Link]

-

DETERMINATION OF MELTING POINTS. Mansoura University. Available at: [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Available at: [Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. Available at: [Link]

-

FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... ResearchGate. Available at: [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. JoVE. Available at: [Link]

-

Melting Point. Shivaji College. Available at: [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

LogP and logD calculations. Chemaxon Docs. Available at: [Link]

-

pKa prediction from ab initio calculations. Research Outreach. Available at: [Link]

-

Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. PubMed. Available at: [Link]

-

cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. Available at: [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

-

Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available at: [Link]

-

Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Schlegel Group. Available at: [Link]

-

DataWarrior User Manual. . Available at: [Link]

-

Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]

-

1-(4-Amino-7-chloro-2-methylquinolin-3-yl)ethanone. PubChem. Available at: [Link]

-

Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

-

The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines. ResearchGate. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. ResearchGate. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents. Available at:

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]

-

1-(6-Chloro-2-methyl-4-phenyl-3-quinol-yl)ethanone. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. shivajicollege.ac.in [shivajicollege.ac.in]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 13. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 14. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 16. tsijournals.com [tsijournals.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Signature of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for the quinoline derivative, 1-(4-chloro-2-methylquinolin-3-yl)ethanone (CAS No. 138770-67-9). Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds. A thorough understanding of their structural and electronic properties, as revealed through spectroscopic techniques, is paramount for synthesis, quality control, and mechanism-of-action studies. This document synthesizes predicted and comparative spectral data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a comprehensive characterization of the title compound. Methodologies for spectral acquisition and interpretation are detailed, offering both a practical guide for laboratory work and a robust framework for understanding the structure-property relationships of this important class of molecules.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline core dictates the molecule's three-dimensional structure, electronic distribution, and, consequently, its interaction with biological targets. The title compound, 1-(4-chloro-2-methylquinolin-3-yl)ethanone, incorporates several key features: a quinoline core, a methyl group at the 2-position, an acetyl (ethanone) group at the 3-position, and a chlorine atom at the 4-position. Each of these substituents imparts distinct characteristics to the molecule that can be elucidated through spectroscopic analysis.

This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(4-chloro-2-methylquinolin-3-yl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this analysis will draw upon data from closely related analogs, such as 4-chloro-2-methylquinoline and other substituted 3-acetylquinolines. By understanding the individual contributions of each functional group to the overall spectral fingerprint, researchers can confidently identify and characterize this and similar molecules.

Methodology: A Validated Approach to Spectral Analysis

The protocols outlined below represent standard, robust methods for the spectroscopic analysis of quinoline derivatives. These self-validating systems ensure reproducibility and accuracy in the characterization of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard experimental protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural elucidation.

Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on sample solubility and the absence of interfering solvent signals in regions of interest.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to optimize include the spectral width, acquisition time, relaxation delay (typically 1-2 seconds), and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard for acquiring the carbon NMR spectrum, which simplifies the spectrum by removing C-H coupling. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are generally required compared to ¹H NMR.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For 1-(4-chloro-2-methylquinolin-3-yl)ethanone, the spectrum can be divided into the aromatic region (protons on the quinoline ring) and the aliphatic region (protons of the methyl and acetyl groups).

Based on the analysis of related compounds like 4-chloro-2-methylquinoline, the following proton signals are predicted:

-

Aromatic Protons (δ 7.5-8.5 ppm): The four protons on the benzo-fused portion of the quinoline ring will appear in this region. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the chloro and acetyl groups. Typically, H5 and H8 are deshielded and may appear at the lower field end of this region.

-

Methyl Protons (C2-CH₃) (δ ~2.7 ppm): The methyl group at the 2-position is expected to appear as a sharp singlet in this region.

-

Acetyl Protons (CO-CH₃) (δ ~2.6 ppm): The protons of the acetyl group at the 3-position will also appear as a singlet, likely in close proximity to the C2-methyl signal.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 | 8.2 - 8.4 | Doublet |

| H8 | 8.0 - 8.2 | Doublet |

| H6 | 7.7 - 7.9 | Triplet |

| H7 | 7.5 - 7.7 | Triplet |

| C2-CH₃ | ~2.7 | Singlet |

| CO-CH₃ | ~2.6 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For 1-(4-chloro-2-methylquinolin-3-yl)ethanone, a total of 12 distinct signals are expected.

-

Carbonyl Carbon (C=O) (δ >190 ppm): The carbon of the acetyl group is the most deshielded and will appear at a very low field.

-

Aromatic and Heterocyclic Carbons (δ 120-150 ppm): The nine carbons of the quinoline ring system will resonate in this region. The carbon bearing the chlorine atom (C4) will be significantly affected.

-

Methyl Carbons (δ ~20-25 ppm): The carbons of the C2-methyl and the acetyl methyl groups will appear in the high-field region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | >190 |

| C2, C4, C8a, C4a | 140 - 150 |

| C5, C6, C7, C8 | 120 - 135 |

| C3 | 125 - 135 |

| C2-CH₃ | ~25 |

| CO-CH₃ | ~23 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(4-chloro-2-methylquinolin-3-yl)ethanone is expected to show several characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Key Vibrational Modes:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of an aryl ketone.

-

C=N and C=C Stretching (Aromatic): Multiple sharp bands will appear in the 1500-1600 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹ , can be attributed to the C-Cl stretching vibration.

Table 3: Key IR Absorption Bands for 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | 1680 - 1700 (Strong, Sharp) |

| Aromatic Ring | C=C and C=N Stretching | 1500 - 1600 (Multiple) |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| C-Cl | Stretching | 1000 - 1100 |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, which would show the protonated molecule [M+H]⁺.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ for 1-(4-chloro-2-methylquinolin-3-yl)ethanone (C₁₂H₁₀ClNO) is expected at m/z 219 , with an isotopic peak at m/z 221 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A fragment ion at m/z 204 would result from the loss of the acetyl methyl group.

-

Loss of an acetyl radical (•COCH₃): A significant peak at m/z 176 would correspond to the 4-chloro-2-methylquinolinyl cation.

Caption: Predicted major fragmentation pathways for 1-(4-chloro-2-methylquinolin-3-yl)ethanone in EI-MS.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 1-(4-chloro-2-methylquinolin-3-yl)ethanone. By leveraging ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confirm the structure and purity of this compound, which is essential for its application in drug discovery and development. The provided methodologies and predicted spectral data serve as a valuable resource for scientists working with quinoline derivatives, enabling more efficient and accurate research. The interplay of the chloro, methyl, and acetyl substituents on the quinoline core creates a unique spectroscopic signature that, when properly interpreted, reveals a wealth of structural information.

References

-

Saminathan, M., Subashini, R., & Reddy, H. R. (2025). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal. [Link]

synthesis and characterization of 1-(4-Chloro-2-methylquinolin-3-YL)ethanone

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating framework for researchers. We present a robust, multi-step synthetic pathway, complete with detailed protocols, mechanistic insights, and a full suite of analytical characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for obtaining this versatile quinoline derivative.

Strategic Overview: The Quinoline Core in Modern Chemistry

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it an ideal pharmacophore. The title compound, 1-(4-chloro-2-methylquinolin-3-yl)ethanone, is of particular interest due to its trifunctional nature. The chloro-, methyl-, and acetyl- groups at the 2, 3, and 4 positions serve as versatile synthetic handles, allowing for subsequent molecular elaboration to build diverse chemical libraries. The 4-chloro substituent, in particular, is readily displaced by various nucleophiles, making it a cornerstone for introducing further complexity.

Retrosynthetic Analysis and Synthetic Pathway Design

A successful synthesis relies on a logical and efficient pathway. Our retrosynthetic analysis of the target molecule identifies a robust and well-documented three-step approach starting from readily available commercial materials. The strategy hinges on building the quinoline core first, followed by functionalization and the critical chlorination step.

Caption: Retrosynthetic pathway for the target compound.

This pathway was selected for its reliability and the high purity of intermediates that can be achieved at each stage, minimizing complex purification challenges in the final step.

Experimental Protocols & Mechanistic Insights

This section details the step-by-step synthesis, emphasizing the rationale behind procedural choices and critical parameters.

Step 1: Synthesis of 2-Methyl-4-hydroxyquinoline

The foundational quinoline ring system is constructed via the Conrad-Limpach reaction, a thermal cyclization process.[1][2]

-

Principle & Causality: This reaction involves the initial formation of an enamine (ethyl β-anilinocrotonate) from aniline and ethyl acetoacetate, followed by a high-temperature intramolecular cyclization. The use of a high-boiling solvent like Dowtherm (a eutectic mixture of diphenyl ether and biphenyl) is critical. Its boiling point (~257 °C) provides the necessary thermal energy to overcome the activation barrier for the 6-endo-trig cyclization, releasing ethanol and driving the reaction to completion.[1]

-

Detailed Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add 150 mL of Dowtherm A.

-

Heat the solvent to reflux (~250-257 °C) with vigorous stirring.

-

Add 65 g (0.32 mol) of ethyl β-anilinocrotonate dropwise over 10-15 minutes.

-

Maintain reflux and stirring for an additional 15 minutes post-addition. Ethanol will distill from the reaction.

-

Allow the mixture to cool to room temperature, during which a yellow solid will precipitate.

-

Add 200 mL of petroleum ether to slurry the solid, collect the product by vacuum filtration, and wash with an additional 100 mL of petroleum ether.

-

Purify the crude product by recrystallization from a large volume of hot water with decolorizing carbon to yield white, needle-like crystals.

-

Step 2: Synthesis of 3-Acetyl-2-methylquinolin-4-ol

This step introduces the key acetyl group at the C3 position via a Friedel-Crafts acylation.

-

Principle & Causality: The C3 position of the 2-methyl-4-hydroxyquinoline is activated towards electrophilic substitution due to the electron-donating effect of the hydroxyl group. The reaction is typically performed using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) or, more conveniently, in polyphosphoric acid (PPA), which acts as both catalyst and solvent. PPA promotes the formation of the acylium ion electrophile which then attacks the electron-rich C3 position.

-

Detailed Protocol:

-

To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 150 g of polyphosphoric acid (PPA).

-

Heat the PPA to 80 °C with stirring.

-

Slowly add 15.9 g (0.1 mol) of 2-methyl-4-hydroxyquinoline to the hot PPA.

-

Add 10.2 g (0.1 mol) of acetic anhydride dropwise to the mixture.

-

Increase the temperature to 130 °C and maintain for 4 hours. Monitor the reaction progress by TLC.

-

Allow the reaction to cool to approximately 90 °C and carefully pour the viscous mixture onto 500 g of crushed ice with stirring.

-

Neutralize the resulting slurry with a concentrated sodium hydroxide solution until pH 7 is reached.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry in an oven. The crude product can be recrystallized from ethanol.

-

Step 3: Synthesis of 1-(4-Chloro-2-methylquinolin-3-yl)ethanone

The final step is a critical chlorination of the 4-hydroxy group.

-

Principle & Causality: The conversion of the 4-hydroxy group to a 4-chloro group is achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5] The mechanism involves the activation of the hydroxyl group by POCl₃ to form a phosphate ester, a much better leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C4 position displaces the phosphate group, yielding the desired 4-chloroquinoline.[3] Anhydrous conditions are paramount to prevent the hydrolysis of POCl₃ and the reversion of the product to the starting material.[3]

-

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 10.1 g (0.05 mol) of 3-acetyl-2-methylquinolin-4-ol.

-

Carefully add 50 mL of phosphorus oxychloride (POCl₃) in a fume hood.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The solid will gradually dissolve.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving process.

-

Once the ice has melted, neutralize the acidic solution with a cold, concentrated solution of sodium carbonate or ammonia until the solution is basic (pH 8-9).

-

The product will precipitate as a solid. Collect it by vacuum filtration, wash extensively with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or ethyl acetate.

-

Caption: General experimental and characterization workflow.

Summary of Reaction Parameters

| Parameter | Step 1: Cyclization | Step 2: Acylation | Step 3: Chlorination |

| Primary Reagents | Ethyl β-anilinocrotonate | 2-Methyl-4-hydroxyquinoline, Acetic Anhydride | 3-Acetyl-2-methylquinolin-4-ol |

| Solvent/Catalyst | Dowtherm A | Polyphosphoric Acid (PPA) | Phosphorus Oxychloride (POCl₃) |

| Temperature | ~255 °C | 130 °C | ~110 °C |

| Reaction Time | ~30 min | 4 hours | 3 hours |

| Typical Yield | 85-90% | 70-80% | 80-90% |

Comprehensive Characterization

Validation of the final product's identity and purity is achieved through a combination of spectroscopic and analytical methods. The following data are predicted for the pure 1-(4-Chloro-2-methylquinolin-3-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20-8.25 (d, 1H): Aromatic proton on the quinoline ring (H5), deshielded by proximity to the heterocyclic ring and chloro-substituent effects.

-

δ 7.65-7.80 (m, 2H): Aromatic protons on the quinoline ring (H7, H8).

-

δ 7.50-7.60 (t, 1H): Aromatic proton on the quinoline ring (H6).

-

δ 2.75 (s, 3H): Singlet corresponding to the methyl protons of the acetyl group (CH₃ CO).

-

δ 2.65 (s, 3H): Singlet corresponding to the methyl protons at the C2 position of the quinoline ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 203.0: Carbonyl carbon of the acetyl group.

-

δ 155.0: C2 carbon of the quinoline ring.

-

δ 148.0: C4 carbon of the quinoline ring (attached to Cl).

-

δ 147.0: C8a (bridgehead) carbon.

-

δ 125.0 - 135.0: Multiple signals for the remaining aromatic carbons.

-

δ 33.0: Methyl carbon of the acetyl group.

-

δ 24.0: Methyl carbon at the C2 position.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

FT-IR (KBr, cm⁻¹):

-

~1705 cm⁻¹ (strong): Characteristic C=O stretching vibration of the ketone.

-

~1580, 1550, 1480 cm⁻¹ (medium-strong): Aromatic C=C and C=N ring stretching vibrations.

-

~1360 cm⁻¹ (medium): C-H bending of the methyl groups.

-

~850-750 cm⁻¹ (strong): C-Cl stretching vibration and C-H out-of-plane bending.

-

Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (%):

-

221/219 (M⁺, M⁺+2): The molecular ion peaks will appear in an approximate 1:3 ratio, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

-

206/204: Loss of a methyl radical (•CH₃) from the molecular ion.

-

178: Loss of the acetyl group (•COCH₃).

-

142: Further fragmentation, potentially loss of HCl.

-

Summary of Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | 8.25-7.50 (Ar-H, 4H), 2.75 (s, 3H), 2.65 (s, 3H) |

| ¹³C NMR | Key Shifts (δ, ppm) | ~203 (C=O), ~155 (C2), ~148 (C4-Cl), ~33 (CH₃CO), ~24 (Ar-CH₃) |

| FT-IR | Wavenumber (cm⁻¹) | ~1705 (C=O), ~1580-1480 (Aromatic C=C/C=N), ~850-750 (C-Cl) |

| Mass Spec. | Molecular Ion (m/z) | 219/221 (M⁺, M⁺+2) in ~3:1 ratio |

| Appearance | Physical State | Off-white to pale yellow solid |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

Polyphosphoric acid (PPA): Corrosive and will cause severe burns. It is highly viscous when cold. Handle while warm with care.

-

Dowtherm A: Can cause irritation. Use at high temperatures requires caution to avoid severe burns.

-

Work-up Procedures: The quenching of POCl₃ and PPA are highly exothermic. Always add the reaction mixture to ice slowly and ensure adequate cooling and stirring.

Conclusion

This guide has detailed a robust and reproducible three-step synthesis for 1-(4-Chloro-2-methylquinolin-3-yl)ethanone. By explaining the causality behind the chosen reaction conditions and providing a comprehensive set of expected characterization data, this document serves as a self-validating protocol for researchers. The successful synthesis of this versatile intermediate opens the door to a wide array of subsequent chemical transformations, making it a valuable building block for discovery chemistry programs.

References

-

Reddy, M. M., & Kumar, V. V. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(6), 1046-1050. Link

-

Mogilaiah, K., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry, 15(1), 325-330. Link

-

BenchChem. Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem. Link

-

BenchChem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem. Link

-

Singh, P., & Paul, K. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link

-

Patel, H. R., & Patel, K. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5. Link

-

Al-Hiari, Y. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-598. Link

-

Price, C. C., Snyder, H. R., Bullitt Jr., O. H., & Kovacic, P. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(7), 1204-1205. Link

-

Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, Coll. Vol. 3, p.593 (1955); Vol. 29, p.70 (1949). Link

-

Joly, R., Warnant, J., & Goffinet, B. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S. Patent and Trademark Office. Link

-

Csonka, R., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(10), 1280. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Chloroquinoline Compounds

Abstract

Chloroquine, a cornerstone of 4-aminoquinoline compounds, has been a critical tool in the fight against malaria for decades. Its utility, however, extends beyond its antimalarial properties into the realms of immunology and virology, owing to a multifaceted mechanism of action. This guide provides a comprehensive technical exploration of how chloroquinoline compounds exert their effects at a molecular level. We will dissect the primary antimalarial mechanism, which centers on the disruption of heme detoxification within the Plasmodium parasite. Furthermore, we will delve into the broader immunomodulatory and antiviral activities that stem from its ability to alter pH in acidic intracellular organelles. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also practical experimental protocols and visual aids to foster a deeper understanding of this versatile class of compounds.

Introduction: The Enduring Legacy of a Synthetic Quinine

First synthesized in 1934, chloroquine emerged as a synthetic analog of quinine, the natural antimalarial agent. Its high efficacy and low cost propelled it to the forefront of malaria treatment and prophylaxis. Chemically, chloroquine is a weak base, a property fundamental to its accumulation in acidic cellular compartments and, consequently, to its diverse biological activities. While its primary application has been in combating malaria, researchers have also harnessed its properties to treat autoimmune diseases like rheumatoid arthritis and lupus erythematosus[1][2]. More recently, its potential as a broad-spectrum antiviral agent has been a subject of intense investigation[3][4]. This guide will systematically unravel the molecular intricacies that underpin these varied therapeutic applications.

The Primary Antimalarial Mechanism: A Fatal Disruption of Digestion

The hallmark of chloroquine's antimalarial power lies in its ability to interfere with a critical metabolic process in the intraerythrocytic stage of the Plasmodium falciparum life cycle: the detoxification of heme[1][5][6].

The Parasite's Achilles' Heel: Hemoglobin Digestion and Heme Toxicity

Inside an infected red blood cell, the malaria parasite resides within a digestive vacuole (DV), an acidic, lysosome-like organelle[7][8]. To acquire essential amino acids for its growth and replication, the parasite voraciously digests host cell hemoglobin[6][7][9]. This process, however, releases large quantities of free heme (ferriprotoporphyrin IX), a molecule that is highly toxic. Free heme can generate reactive oxygen species, destabilize and lyse biological membranes, and inhibit enzyme activity, leading to parasite death[6][10].

To counteract this toxicity, the parasite has evolved a unique detoxification pathway: it polymerizes the soluble heme into an inert, insoluble crystalline pigment called hemozoin, also known as malaria pigment[6][10][11]. This biocrystallization process is essential for the parasite's survival and represents a key target for antimalarial drugs[10][12].

Chloroquine's Strategic Accumulation and Action

Chloroquine's mechanism of action is a model of targeted disruption:

-

Ion Trapping: As a weak base, chloroquine readily diffuses across cell membranes in its unprotonated state. Upon entering the acidic environment of the parasite's digestive vacuole (pH 4.5-5.0), it becomes protonated. This charged form is less able to diffuse back across the membrane, leading to its accumulation to millimolar concentrations within the DV—a phenomenon known as "ion trapping"[1][8][9].

-

Inhibition of Heme Polymerization: Once concentrated in the DV, chloroquine directly interferes with hemozoin formation[5][6][13]. It is believed to act by binding to heme molecules, forming a complex that "caps" the growing hemozoin crystal, thereby preventing further polymerization[5][7][14]. This halts the detoxification process.

-

Induction of Parasite Lysis: The inhibition of hemozoin formation leads to the buildup of toxic free heme and heme-chloroquine complexes within the DV[13]. This accumulation results in oxidative stress, membrane damage, and ultimately, the lysis and death of the parasite[7][13][15].

The entire process is a cascade of events, initiated by the physicochemical properties of chloroquine and the unique biology of the malaria parasite.

Diagram: Antimalarial Mechanism of Chloroquine

Caption: Chloroquine accumulates in the acidic digestive vacuole, binds to toxic heme, and inhibits its polymerization into inert hemozoin, leading to parasite death.

Broader Mechanisms: Immunomodulation and Antiviral Effects

The ability of chloroquinoline compounds to accumulate in acidic organelles is not limited to the malaria parasite's DV. This property, known as lysosomotropism, is the foundation for its immunomodulatory and antiviral effects in host cells[1][2].

Alteration of Endosomal/Lysosomal pH

Chloroquine diffuses into acidic cellular compartments like endosomes and lysosomes in host immune cells. By accumulating in these organelles, it raises their internal pH[16][17][18]. This de-acidification has several downstream consequences:

-

Inhibition of Antigen Presentation: The processing of antigens for presentation on MHC class II molecules requires acidic proteases within endosomes. By raising the pH, chloroquine inhibits these enzymes, thereby impairing antigen processing and presentation to T-cells. This contributes to its anti-inflammatory effects in autoimmune diseases[2][19][20].

-

Interference with Toll-Like Receptor (TLR) Signaling: Certain TLRs (TLR3, TLR7, TLR8, and TLR9) that recognize nucleic acids are located within endosomes. Their activation and signaling are pH-dependent[20][21][22]. Chloroquine can inhibit the signaling of these receptors by preventing endosomal acidification, which is required for receptor processing and ligand binding[19][22][23]. This dampens the innate immune response, reducing the production of pro-inflammatory cytokines and type I interferons[19][24].

-

Inhibition of Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, which culminates in the fusion of autophagosomes with lysosomes. Chloroquine can block this fusion and inhibit the degradative function of lysosomes by raising their pH, leading to an accumulation of autophagosomes[18][19].

Diagram: Immunomodulatory Effects of Chloroquine

Caption: Chloroquine raises endosomal pH, inhibiting antigen processing for MHC II presentation and blocking nucleic acid-sensing TLRs, thus dampening inflammation.

Proposed Antiviral Mechanisms

The antiviral activity of chloroquine is primarily attributed to its effect on endosomal pH, which can inhibit viruses that require a low-pH step for entry into host cells[3][4].

-

Inhibition of Viral Entry and Uncoating: Many enveloped viruses enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm, is often triggered by the acidic environment of the late endosome. By increasing the endosomal pH, chloroquine can prevent this pH-dependent fusion and uncoating, effectively trapping the virus within the endosome[3][21].

-

Impairment of Glycosylation: The post-translational modification of viral and host cell receptor proteins, such as the glycosylation of the ACE2 receptor for SARS-CoV, occurs in the Golgi apparatus, which also has an acidic environment. Chloroquine can interfere with these processes by raising the pH of the Golgi, potentially leading to improperly folded or non-functional proteins that are critical for viral replication and maturation[3][25].

The Challenge of Resistance: A Molecular Efflux Pump

The widespread use of chloroquine has inevitably led to the emergence of resistance in P. falciparum. The primary mechanism of resistance is mediated by mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT) gene[26][27][28].

The PfCRT protein is located on the membrane of the parasite's digestive vacuole[28][29]. In resistant strains, specific mutations in this transporter enable it to actively pump protonated chloroquine out of the DV[26][27][30]. This efflux reduces the drug's concentration at its site of action, preventing it from reaching the levels required to inhibit heme polymerization effectively[28][30][31]. While an altered DV pH was once considered a potential resistance mechanism, most evidence now suggests that there is no significant difference in DV pH between sensitive and resistant strains[26][32].

Experimental Methodologies

Studying the multifaceted mechanism of chloroquine requires a range of specialized assays. Below are protocols for key experiments.

Protocol: Heme Polymerization Inhibition Assay (HPIA)

This colorimetric assay quantifies the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) in vitro.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against heme polymerization.

Materials:

-

Hematin (porcine)

-

Sodium hydroxide (NaOH), 0.1 M

-

Glacial acetic acid

-

Dimethyl sulfoxide (DMSO)

-

Test compound (e.g., Chloroquine diphosphate as a positive control)

-

96-well microplates

-

Microplate reader (405 nm)

-

Centrifuge with a plate rotor

Step-by-Step Methodology:

-

Prepare Hematin Stock: Dissolve hematin in 0.1 M NaOH to a final concentration of 1 mM. Vortex until fully dissolved.

-

Prepare Compound Dilutions: Prepare a serial dilution of the test compound and chloroquine control in DMSO or an appropriate solvent.

-

Assay Setup: In a 96-well microtube or plate, add the following in triplicate:

-

100 µL of 1 mM hematin solution.

-

50 µL of the test compound at various concentrations (use solvent alone for negative control).

-

-

Initiate Polymerization: To start the reaction, add 50 µL of glacial acetic acid (to achieve a final pH of ~2.6-4.0) to each well[33][34]. Mix gently.

-

Incubation: Incubate the plate at 37°C for 24 hours to allow for β-hematin crystal formation[33][34].

-

Pellet β-Hematin: Centrifuge the plate at 8000 rpm for 10 minutes to pellet the insoluble β-hematin crystals[33][34].

-

Wash Step: Carefully remove the supernatant. Wash the pellet three times by adding 200 µL of DMSO to each well, resuspending the pellet, centrifuging, and removing the supernatant. This removes any unpolymerized heme[33].

-

Solubilize β-Hematin: After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH[33][35].

-

Read Absorbance: Transfer 100-200 µL to a clear flat-bottom 96-well plate and read the optical density (OD) at 405 nm using a microplate reader[12][33].

-

Calculate Inhibition: The percentage of inhibition is calculated as: % Inhibition = [1 - (OD_test / OD_negative_control)] * 100

-

Determine IC50: Plot the % inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: In Vitro Antimalarial Susceptibility Assay

This assay measures the ability of a compound to inhibit the growth of P. falciparum in an in vitro culture.

Objective: To determine the IC50 of a compound against cultured malaria parasites.

Materials:

-

P. falciparum culture (e.g., 3D7 strain, chloroquine-sensitive) maintained in human erythrocytes.

-

Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin).

-

[³H]-hypoxanthine or other metabolic labels.

-

Test compound and controls.

-

96-well culture plates.

-

Cell harvester and liquid scintillation counter.

Step-by-Step Methodology:

-

Prepare Parasite Culture: Synchronize the parasite culture to the ring stage. Prepare a suspension of infected red blood cells (iRBCs) at 1% parasitemia and 2.5% hematocrit in complete culture medium.

-

Plate Preparation: Add serially diluted test compounds to a 96-well plate in triplicate. Include drug-free wells (negative control) and wells with uninfected RBCs (background).

-

Incubation: Add 200 µL of the iRBC suspension to each well. Incubate for 24 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Metabolic Labeling: After 24 hours, add [³H]-hypoxanthine to each well. This radiolabel will be incorporated by viable parasites.

-

Second Incubation: Incubate for another 18-24 hours under the same conditions.

-

Harvesting: Lyse the cells by freeze-thawing. Harvest the contents of each well onto a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: Dry the filter mat and place it in a scintillation bag with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the background counts (uninfected RBCs) from all wells. Calculate the percentage of growth inhibition relative to the drug-free control. Determine the IC50 value by plotting inhibition versus log concentration.

Data Summary: Representative IC50 Values

| Compound | Target | Assay | IC50 Value (µM) | Strain/Condition | Reference |

| Chloroquine | P. falciparum Growth | Isotopic Assay | 0.01 - 0.1 | Sensitive Strains | [36] |

| Chloroquine | P. falciparum Growth | Isotopic Assay | > 0.5 | Resistant Strains | [36] |

| Chloroquine | Heme Polymerization | HPIA | 10 - 30 | In vitro | [37] |

| Quinine | Heme Polymerization | HPIA | 30 - 60 | In vitro | [37] |

Conclusion and Future Perspectives

The mechanism of action of chloroquinoline compounds is a compelling example of how a single molecule can exert profound and varied effects by exploiting fundamental biological processes. Its primary antimalarial activity is a finely tuned process of accumulation and targeted inhibition of the parasite's heme detoxification pathway. Concurrently, its ability to modulate the pH of acidic organelles in host cells provides a basis for its immunomodulatory and potential antiviral applications.

Despite the challenge of resistance, which has curtailed its use as a first-line antimalarial in many regions, chloroquine remains an invaluable tool for researchers. Understanding its mechanisms continues to inform the development of new antimalarial drugs that target the same pathway and provides a framework for repurposing these compounds for other therapeutic areas. Future research will likely focus on developing chloroquine analogs that can evade resistance mechanisms or on combination therapies that enhance its efficacy and broaden its clinical utility.

References

- Vertex AI Search. (n.d.). Chloroquine - Wikipedia.

- Summers, R. L., & Martin, R. E. (2017). PfCRT and its role in antimalarial drug resistance. Parasitology, 144(5), 591–601.

- Sullivan, D. J., Jr, Gluzman, I. Y., Russell, D. G., & Goldberg, D. E. (1996). On the molecular mechanism of chloroquine's antimalarial action.

- Al-Bari, M. A. (2021). Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases. Journal of Autoimmunity, 125, 102731.

- Lau, C., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE, 5(11), e14064.

- Spinelli, F. R., et al. (2020). Mode of action of chloroquine and hydroxychloroquine as anti-viral agents.

- BenchChem. (n.d.). Application Notes and Protocols: Studying Hemozoin Polymerization Inhibition.

- Llinás, M., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter.

- van den Berg, P., et al. (2021). What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology. Clinical & Experimental Immunology, 204(1), 1-13.

- Saliba, K. J., et al. (1998). Role for the plasmodium falciparum digestive vacuole in chloroquine resistance. Journal of Cell Science, 111(Pt 19), 2805-2811.

- Martin, R. E., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064.

- Pandey, A. V., & Chauhan, V. S. (2007). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 402(3), 435–443.

- Cowell, A. N., et al. (2018). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Clinical Microbiology Reviews, 31(3), e00015-18.

- Singh, A., et al. (2020). Hydroxychloroquine in COVID-19: Potential Mechanism of Action Against SARS-CoV-2. Current Pharmacology Reports, 6, 207-215.

- Wiser, M. F. (2024). The Digestive Vacuole of the Malaria Parasite. Encyclopedia.pub.

- Lythgoe, M. P., & Middleton, B. (2020). Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy. International Journal of Molecular Sciences, 21(14), 4972.

- Wiser, M. F. (2022). The Digestive Vacuole of the Malaria Parasite: A Specialized Lysosome. International Journal of Molecular Sciences, 23(19), 11287.

- WebMD. (2025). Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.